molecular formula C21H26FN5O B6086982 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine

4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine

Cat. No. B6086982
M. Wt: 383.5 g/mol
InChI Key: VJQAAOQZWAKIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine, also known as FP-6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This pyrimidine derivative has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is not fully understood, but it is believed to act on multiple targets in the body. 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been shown to inhibit the activity of various enzymes and receptors, including HDAC, GSK-3β, and 5-HT1A receptors. It is also believed to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in cancer cells. In Alzheimer's disease models, 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been shown to reduce amyloid-beta production and improve cognitive function. Additionally, 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has been extensively studied in preclinical models. However, 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has some limitations, including its poor solubility in water and low bioavailability. These limitations may affect its efficacy in vivo and require further optimization for clinical use.

Future Directions

For 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine include optimizing its pharmacokinetic properties, identifying its specific targets and mechanisms of action, and conducting clinical trials in humans. Additionally, 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine may have potential applications in other diseases, such as Parkinson's disease and schizophrenia, which require further investigation.
Conclusion
In conclusion, 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a pyrimidine derivative that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, Alzheimer's disease, and depression. Its mechanism of action is not fully understood, but it is believed to act on multiple targets in the body. 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell proliferation, and increasing the levels of various neurotransmitters. While 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments, further research is needed to optimize its pharmacokinetic properties and determine its clinical efficacy and safety.

Synthesis Methods

The synthesis of 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine involves the reaction of 4-(4-fluorophenyl)acetyl-1-piperazine with 6-chloro-1-piperidinyl-pyrimidine in the presence of a base. The reaction yields 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine as a white solid with a purity of over 95%. Other methods of synthesis have also been reported in the literature, including the use of different reagents and solvents.

Scientific Research Applications

4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. Preclinical studies have shown that 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects in Alzheimer's disease by reducing amyloid-beta production and improving cognitive function. Additionally, 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been found to have antidepressant-like effects in animal models of depression.

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O/c22-18-6-4-17(5-7-18)14-21(28)27-12-10-26(11-13-27)20-15-19(23-16-24-20)25-8-2-1-3-9-25/h4-7,15-16H,1-3,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQAAOQZWAKIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(4-Fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine

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